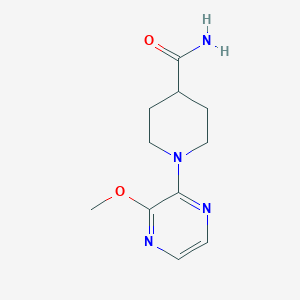

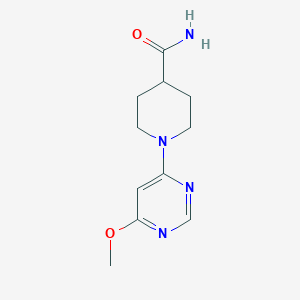

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide” is a piperidine derivative . It has a molecular weight of 237.26 . The IUPAC name for this compound is 1-(6-methoxy-4-pyrimidinyl)-4-piperidinecarboxylic acid .

Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs . The synthesis of piperidine derivatives has been widespread . A series of novel piperidine-4-carboxamide derivatives has been synthesized and characterized using various spectral techniques .Molecular Structure Analysis

The molecular structure of “this compound” includes a six-membered piperidine ring . The InChI code for this compound is 1S/C11H15N3O3/c1-17-10-6-9 (12-7-13-10)14-4-2-8 (3-5-14)11 (15)16/h6-8H,2-5H2,1H3, (H,15,16) .Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dry place, sealed at room temperature .作用机制

Target of Action

The primary target of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is DNA gyrase , a type II topoisomerase . DNA gyrase is an essential enzyme that controls the topological state of DNA in bacteria, making it a crucial target for antibacterial agents .

Mode of Action

This compound interacts with its target, DNA gyrase, by inhibiting the enzyme’s activity . This inhibition prevents the supercoiling of DNA, a critical process for DNA replication and transcription . The compound retains activity against all three subspecies of the Mycobacterium abscessus complex .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication pathway, leading to the cessation of bacterial growth . This is due to the inability of the bacteria to properly manage the topological state of their DNA, which is crucial for processes like replication, transcription, and recombination .

Pharmacokinetics

These compounds have demonstrated oral bioavailability and have modulated biomarkers of signaling through PKB in vivo .

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . This is achieved through the disruption of DNA replication and transcription, which are essential processes for bacterial survival and proliferation .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factorsIt’s also important to note that the compound’s action may be influenced by the specific characteristics of the bacterial strain, including its resistance profile .

实验室实验的优点和局限性

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has several advantages for laboratory experiments. It is easy to synthesize, and can be stored in a stable form for long periods of time. It is also relatively inexpensive, making it a cost-effective choice for research. However, it is important to note that this compound is a synthetic compound, and as such its effects may not be the same as those of natural opioids.

未来方向

The potential applications of 1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide are still being explored. Future research could focus on its use as an analgesic for chronic pain, as well as its potential use in the treatment of drug addiction. Additionally, further study could be done on its effects on the immune system and its potential use in cancer treatment. Other possible future directions include its use as a neuroprotective agent, as well as its potential applications in the treatment of neurological disorders.

合成方法

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide is synthesized through a two-step process. The first step involves the reaction of 6-methoxypyrimidine-4-carboxylic acid with 4-piperidinecarboxylic acid. This reaction forms an amide bond, which is the main component of this compound. The second step involves the addition of a base, such as sodium hydroxide or potassium hydroxide, to the amide bond to form the final product.

科学研究应用

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide has been studied extensively in scientific research, primarily due to its ability to bind to opioid receptors in the body. It has been studied for its potential applications in pain relief, drug addiction, and other pharmaceutical uses. It has also been used in studies of the effects of opioids on the central nervous system, as well as in studies of the immune system and its response to opioid drugs.

安全和危害

The compound has a GHS07 pictogram, with a signal word of "Warning" . The hazard statements include H302, indicating that it is harmful if swallowed . Precautionary statements include P280, P305+P351+P338, advising to wear protective gloves/clothing/eye protection/face protection, and to rinse cautiously with water for several minutes in case of contact with eyes .

生化分析

Biochemical Properties

PKB is a key component of intracellular signaling pathways regulating growth and survival, and inhibitors of PKB have potential as antitumor agents .

Cellular Effects

Given its potential role as a PKB inhibitor, it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially inhibiting or activating enzymes, and causing changes in gene expression .

Metabolic Pathways

It is suggested that the oxidative metabolism of similar compounds to form N-desethyl metabolites is catalyzed primarily by CYP3A4/3A5 .

属性

IUPAC Name |

1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2/c1-17-10-6-9(13-7-14-10)15-4-2-8(3-5-15)11(12)16/h6-8H,2-5H2,1H3,(H2,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIONKYXFCIMKAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CCC(CC2)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(7-methyl-7H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459727.png)

![3-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459729.png)

![3-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459733.png)

![3-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459739.png)

![3-(4-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459746.png)

![3-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459752.png)

![N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459758.png)

![3-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459759.png)

![3-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459767.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)

![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)

![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)